(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Overview
Description
“(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride” is a chemical compound with the molecular formula C6H11ClFN . Its average mass is 151.610 Da and its monoisotopic mass is 151.056412 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C6H11ClFN . Its average mass is 151.610 Da and its monoisotopic mass is 151.056412 Da .Scientific Research Applications
Synthesis and Rearrangements
- Synthesis and Rearrangements in Azabicyclohexanes : Research by Krow et al. (2004) focuses on the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which include fluoro or hydroxyl groups. This involves rearrangements of iodides to alcohols using Selectfluor and rearrangements of alcohols to fluorides using Deoxo-Fluor, highlighting the chemical flexibility and potential applications in synthesis involving compounds like (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (Krow et al., 2004).
Analgesic Agent Synthesis
- Development of Nonnarcotic Analgesic Agents : Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which includes the investigation of compounds similar to this compound. This research is significant for its contribution to the development of nonnarcotic analgesic agents (Epstein et al., 1981).
Eco-Friendly Synthesis
- Eco-Friendly Synthesis Approaches : Ghorbani et al. (2016) describe a novel synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives, showcasing eco-friendly techniques, excellent yields, and the use of inexpensive materials. This emphasizes the growing trend towards sustainable and efficient synthesis methods in the context of compounds like this compound (Ghorbani et al., 2016).
Neuronal Nicotinic Acetylcholine Receptor Antagonist Development
- Developing Neuronal Nicotinic Acetylcholine Receptor Antagonists : Nirogi et al. (2020) worked on the discovery and development of a compound structurally similar to this compound. They focused on optimizing it as a potent, selective, and orally active neuronal nicotinic acetylcholine α4β2 receptor antagonist, potentially useful for treating depression (Nirogi et al., 2020).
Antidepressant-like Potential Evaluation
- Evaluating Antidepressant-like Potentials : Yasuhara et al. (2006) explored prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a compound with structural similarities to this compound. Their work focuses on improving oral bioavailability and evaluating antidepressant-like effects, highlighting the therapeutic potential of such compounds (Yasuhara et al., 2006).
Properties
IUPAC Name |
(1S,5R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2;1H/t4?,5-,6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDSLCOFKNCANY-DKECMWHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CF)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CF)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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